5-Phenoxyindoline
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Overview
Description
5-Phenoxyindoline is a heterocyclic compound with the molecular formula C14H13NO. It is a derivative of indoline, where a phenoxy group is attached to the 5-position of the indoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenoxyindoline typically involves the cyclization of an appropriate precursor. One common method is the reaction of 5-bromoindoline with phenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of this compound.
Industrial Production Methods
This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
5-Phenoxyindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-Phenoxyindole-2,3-dione.
Reduction: Reduction reactions can convert it to this compound derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the indoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions
Major Products Formed
Scientific Research Applications
5-Phenoxyindoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 5-Phenoxyindoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indoline: The parent compound of 5-Phenoxyindoline.
5-Bromoindoline: A precursor in the synthesis of this compound.
5-Phenoxyindole: An oxidized derivative of this compound
Uniqueness
This compound is unique due to the presence of the phenoxy group at the 5-position, which imparts distinct chemical and biological properties compared to other indoline derivatives. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H13NO |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
5-phenoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H13NO/c1-2-4-12(5-3-1)16-13-6-7-14-11(10-13)8-9-15-14/h1-7,10,15H,8-9H2 |
InChI Key |
WAMPOZQMXFFTML-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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